3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Overview

Description

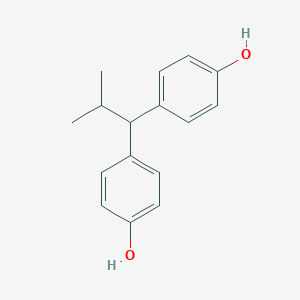

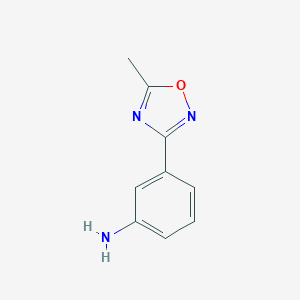

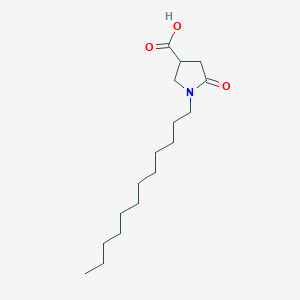

“3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the CAS Number: 10185-69-0 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenylamine . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

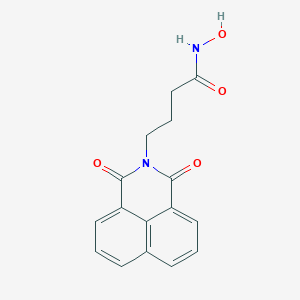

The SMILES string representation of the molecule isCc1nc(no1)-c2cccc(N)c2 . This indicates that the molecule consists of a 5-methyl-1,2,4-oxadiazol-3-yl group attached to an aniline group. Physical And Chemical Properties Analysis

“3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline” is a powder that is stored at room temperature . It has a melting point of 96-98 degrees Celsius .Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as “3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline”, exhibit a broad spectrum of agricultural biological activities . They can be used as efficient and low-risk chemical pesticides to combat plant diseases that seriously threaten food security .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematodes that cause significant damage to a wide range of plants .

Anti-fungal Activity

The 1,2,4-oxadiazole derivatives also exhibit anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .

Antibacterial Effects

Certain compounds, including “3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline”, have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious bacterial diseases in rice .

Drug Discovery

The 1,2,4-oxadiazole ring, a component of “3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline”, has unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .

Anti-infective Agents

1,2,4-Oxadiazole derivatives have been studied for their potential as anti-infective agents. For example, they have been evaluated for their activity against Trypanosoma cruzi cysteine protease cruzain, a key enzyme in the life cycle of the parasite that causes Chagas disease .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities . They have been found to act as selective inhibitors of the dopamine transporter DAT and partial agonists of the μ opioid receptor . They also have been reported to have anti-angiogenic properties .

Mode of Action

Based on the reported activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Compounds with a similar 1,2,4-oxadiazole core have been reported to affect various pathways, including those involved in dopamine transport and opioid signaling .

Pharmacokinetics

The compound’s molecular weight of 17519 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including analgesic, antibiotic, anticonvulsant, and anti-hepatitis b virus activities, as well as unique antitumor, anti-inflammatory, and acetylcholinesterase (ache) inhibitory activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGRIHPFAVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465372 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | |

CAS RN |

10185-69-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)